molecular formula C29H56 B174506 Nonacosadiene (7Z,11Z)

Nonacosadiene (7Z,11Z)

Cat. No.: B174506
M. Wt: 404.8 g/mol
InChI Key: KWUWRILZYFCPRI-ADYYPQGGSA-N
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Description

Unsaturated cuticular hydrocarbons serve as pheromones in insects. In D. melanogaster, these hydrocarbons are sexually dimorphic in both their occurrence and their effects. 7(Z),11(Z)-Nonacosadiene is a cuticular pheromone in female fruit flies that stimulates male courtship behavior. The biosynthesis of this C29 diene appears to be mediated by an elongase with female-based expression.

Mechanism of Action

Target of Action

Nonacosadiene (7Z,11Z) is primarily a pheromone of the fruit fly species, Drosophila melanogaster . Pheromones are chemical substances produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species.

Mode of Action

Nonacosadiene (7Z,11Z) acts as an aphrodisiac pheromone . It is a cuticular pheromone in female fruit flies that stimulates male courtship behavior . This interaction between the pheromone and its target (male fruit flies) leads to changes in the behavior of the target, specifically an increase in courtship behavior.

Biochemical Pathways

The biosynthesis of Nonacosadiene (7Z,11Z) is mediated by an elongase with female-based expression . Elongases are enzymes that catalyze the elongation of fatty acids, and in this case, they contribute to the production of this specific pheromone. The loss of the fatty acid elongase “Bond” eliminates the male sex pheromone .

Result of Action

The primary result of the action of Nonacosadiene (7Z,11Z) is the stimulation of male courtship behavior in Drosophila melanogaster . This means that the presence of this pheromone, produced by females, increases the likelihood of males engaging in behaviors that are part of the courtship and mating process.

Biochemical Analysis

Biochemical Properties

Nonacosadiene (7Z,11Z) interacts with various enzymes and proteins within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The loss of this enzyme eliminates the male sex pheromone, severely suppressing male fertility . Nonacosadiene (7Z,11Z) is also associated with the desaturases Desat1, Desat2, and DesatF, which place double bonds at distinct positions in the hydrocarbon backbone of the female aphrodisiacs .

Cellular Effects

Nonacosadiene (7Z,11Z) has profound effects on various types of cells and cellular processes within the fruit fly. It influences cell function by acting as a pheromone, affecting mating behavior

Molecular Mechanism

The molecular mechanism of Nonacosadiene (7Z,11Z) involves its interaction with various biomolecules. It binds with specific enzymes, leading to changes in gene expression and enzyme activation or inhibition . For instance, the loss of the Bond enzyme, which is involved in the synthesis of Nonacosadiene (7Z,11Z), leads to a significant decrease in male fertility .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in long-term processes such as mating behavior in fruit flies

Dosage Effects in Animal Models

It is known that the compound plays a crucial role in the mating behavior of fruit flies .

Metabolic Pathways

Nonacosadiene (7Z,11Z) is involved in several metabolic pathways within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The compound is also associated with the desaturases Desat1, Desat2, and DesatF .

Properties

IUPAC Name

(7Z,11Z)-nonacosa-7,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWRILZYFCPRI-ADYYPQGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonacosadiene (7Z,11Z)
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Nonacosadiene (7Z,11Z)

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